9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” typically involves multi-step organic reactions. The starting materials may include purine derivatives, piperazine, and pyrimidine compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the piperazine and pyrimidine moieties.
Alkylation reactions: to attach the methoxyethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Purification techniques: such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
“9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the purine ring or attached groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of biochemical pathways, modulation of gene expression, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-hydroxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
- 9-(2-ethoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
Uniqueness
“9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C17H22N8O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-(2-methoxyethyl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C17H22N8O/c1-13-9-14(19-10-18-13)23-3-5-24(6-4-23)16-15-17(21-11-20-16)25(12-22-15)7-8-26-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
GCQRMGPECZWZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.